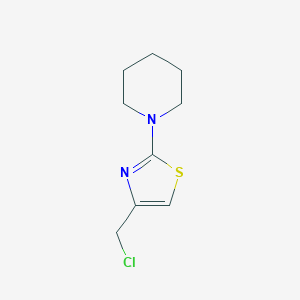
1-(4-(chloromethyl)-1,3-thiazol-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(chloromethyl)-1,3-thiazol-2-yl)piperidine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a chloromethyl group attached to the thiazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(chloromethyl)-1,3-thiazol-2-yl)piperidine typically involves the reaction of thiazole derivatives with piperidine under specific conditions. One common method includes the chloromethylation of thiazole, followed by the introduction of the piperidine ring. The reaction conditions often require the use of catalysts and solvents to facilitate the process. For example, the use of hydrochloric acid as a catalyst and methanol as a solvent can be employed to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(chloromethyl)-1,3-thiazol-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
1-(4-(chloromethyl)-1,3-thiazol-2-yl)piperidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-(chloromethyl)-1,3-thiazol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis. Similarly, its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloromethyl-thiazol-2-yl)-guanidine hydrochloride: This compound shares a similar thiazole structure but has a guanidine group instead of a piperidine ring.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another thiazole derivative with different substituents, studied for its antimicrobial and anticancer activities.
Uniqueness
1-(4-(chloromethyl)-1,3-thiazol-2-yl)piperidine is unique due to its specific combination of a thiazole ring with a piperidine ring and a chloromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H13ClN2S |
|---|---|
Molecular Weight |
216.73 g/mol |
IUPAC Name |
4-(chloromethyl)-2-piperidin-1-yl-1,3-thiazole |
InChI |
InChI=1S/C9H13ClN2S/c10-6-8-7-13-9(11-8)12-4-2-1-3-5-12/h7H,1-6H2 |
InChI Key |
WFNBXZSZIBQEFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CS2)CCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
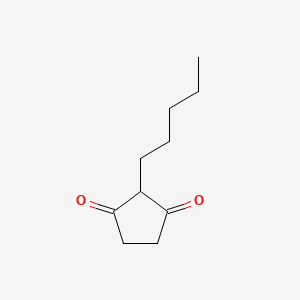
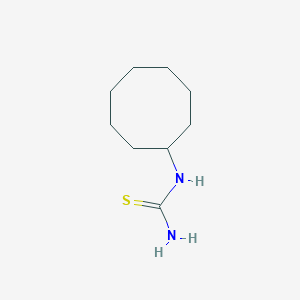
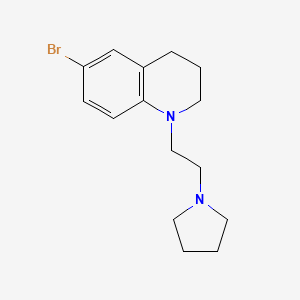
![2-(2-Aminophenyl)oxazolo[5,4-b]pyridine](/img/structure/B8706680.png)
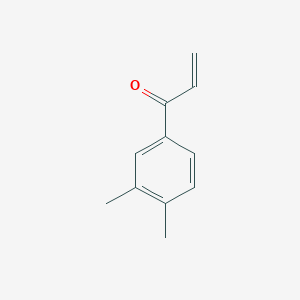
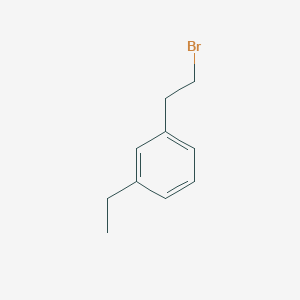

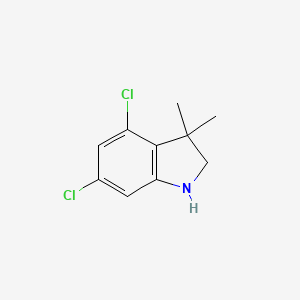
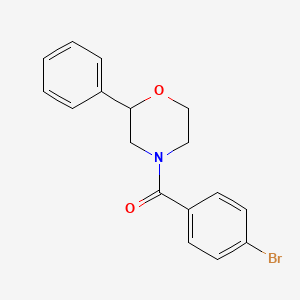
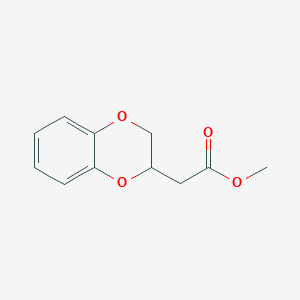
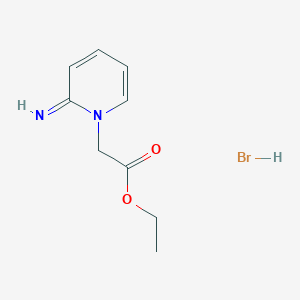
![5-Amino-1H-pyrrolo[3,2-b]pyridin-1-ol](/img/structure/B8706729.png)
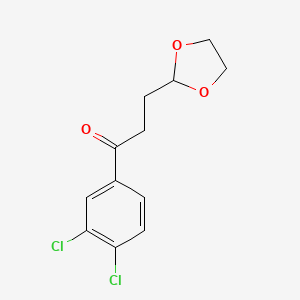
![4-[2-(2-Oxo-1,3-benzoxazol-3(2H)-yl)ethoxy]benzaldehyde](/img/structure/B8706746.png)
